molecular formula C9H13NO B3332253 (1R,2S)-1-amino-1-phenylpropan-2-ol CAS No. 88082-68-2

(1R,2S)-1-amino-1-phenylpropan-2-ol

Cat. No.: B3332253
CAS No.: 88082-68-2
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-CBAPKCEASA-N
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Description

(1R,2S)-1-amino-1-phenylpropan-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a phenyl group attached to a propanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon. The specific stereochemistry, denoted by (1R,2S), indicates the spatial arrangement of these groups, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol typically involves the following steps:

    Starting Materials: Benzaldehyde and nitroethane are common starting materials.

    Nitroaldol Reaction: Benzaldehyde reacts with nitroethane in the presence of a base to form 2-nitro-1-phenylpropan-1-ol.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are commonly used to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.

    Substitution: Acyl chlorides for amide formation, alkyl halides for alkylation.

Major Products

    Oxidation: 1-phenyl-2-propanone.

    Reduction: 1-phenyl-2-propanol.

    Substitution: N-substituted amides or alkylated amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-amino-1-phenylpropan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for asymmetric synthesis and as a chiral ligand in catalysis.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of chirality on biological activity.

Medicine

Medically, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives are explored for therapeutic applications, including as precursors to active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for producing enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity. The stereochemistry plays a crucial role in determining the compound’s biological activity by affecting its three-dimensional shape and interaction with chiral environments.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-amino-1-phenylpropan-2-ol: The enantiomer of the compound with opposite stereochemistry.

    1-amino-2-phenylpropan-2-ol: Lacks the specific (1R,2S) stereochemistry.

    1-phenyl-2-propanol: Lacks the amino group.

Uniqueness

(1R,2S)-1-amino-1-phenylpropan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomer, (1S,2R)-1-amino-1-phenylpropan-2-ol, may exhibit different biological activities and interactions, highlighting the importance of chirality in drug design and synthesis.

Properties

IUPAC Name

(1R,2S)-1-amino-1-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOXZIUGCXWTF-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296653
Record name (αS,βR)-β-Amino-α-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88082-68-2
Record name (αS,βR)-β-Amino-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88082-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,βR)-β-Amino-α-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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